molecular formula C14H12S B1609186 1,3-Dimethyldibenzothiophene CAS No. 31317-15-4

1,3-Dimethyldibenzothiophene

Cat. No.: B1609186
CAS No.: 31317-15-4
M. Wt: 212.31 g/mol
InChI Key: IPMMDFNYBNKMQS-UHFFFAOYSA-N
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Description

1,3-Dimethyldibenzothiophene is an organic compound belonging to the class of heterocyclic compounds known as dibenzothiophenes. It consists of two benzene rings fused to a central thiophene ring, with two methyl groups attached at the 1 and 3 positions of the thiophene ring. This compound is of significant interest due to its presence in fossil fuels and its role in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyldibenzothiophene can be synthesized through several methods. One common approach involves the alkylation of dibenzothiophene with methylating agents under acidic conditions. For instance, the reaction of dibenzothiophene with methyl iodide in the presence of a strong base like potassium carbonate can yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the hydrodesulfurization of petroleum fractions. This process involves the catalytic removal of sulfur from petroleum products, where dibenzothiophene and its derivatives, including this compound, are formed .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyldibenzothiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of dihydro and tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Palladium or platinum catalysts, hydrogen gas.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Halogenated, nitrated, and other substituted derivatives.

Mechanism of Action

The mechanism of action of 1,3-dimethyldibenzothiophene in hydrodesulfurization involves the cleavage of carbon-sulfur bonds. This process typically occurs through two parallel pathways: direct desulfurization and hydrogenation. In direct desulfurization, the sulfur atom is removed directly, while in hydrogenation, the compound is first hydrogenated to form intermediate products, which are then desulfurized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyldibenzothiophene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This compound’s distinct structure makes it a valuable model for studying the effects of methylation on the behavior of dibenzothiophenes in various chemical processes .

Properties

IUPAC Name

1,3-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-7-10(2)14-11-5-3-4-6-12(11)15-13(14)8-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMMDFNYBNKMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3SC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424042
Record name 1,3-dimethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31317-15-4
Record name 1,3-Dimethyldibenzothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31317-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dimethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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